molecular formula C25H25N3O5S B2539137 N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-07-5

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2539137
CAS No.: 899942-07-5
M. Wt: 479.55
InChI Key: RFALQRHEIZLLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuropyrimidine derivative featuring a 2-methoxybenzyl group at the N-position and a tetrahydrofuran-2-ylmethyl substituent at the 3-position of the pyrimidine core.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-31-19-10-4-2-7-16(19)13-26-21(29)15-34-25-27-22-18-9-3-5-11-20(18)33-23(22)24(30)28(25)14-17-8-6-12-32-17/h2-5,7,9-11,17H,6,8,12-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFALQRHEIZLLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that exhibits significant potential in various biological applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's molecular formula is C25H25N3O5SC_{25}H_{25}N_{3}O_{5}S with a molecular weight of approximately 479.5 g/mol. Its structure includes:

  • Methoxybenzyl group
  • Tetrahydrofuran moiety
  • Benzofuro-pyrimidine structure

These features contribute to its diverse biological activities, including anticancer and antimicrobial properties.

Biological Activities

Research indicates that compounds with similar structures to N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit a variety of biological activities:

Compound Class Structural Features Biological Activity
4-Oxoquinazoline DerivativesQuinazoline coreAnticancer, antimicrobial
Benzofuro-Pyrimidine AnaloguesSimilar fused ring systemEnzyme inhibition
Tetrahydrofuran-based CompoundsContain tetrahydrofuran ringVarious biological activities

The biological activity of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to selectively inhibit pathways such as PI3K/Akt and ERK, which are crucial in cancer cell proliferation.
  • Synergistic Effects : Studies suggest that this compound may work synergistically with other agents (e.g., gefitinib) to enhance cytotoxic effects against specific cancer cell lines like MDA-MB-468.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on various cancer cell lines. The findings indicated:

  • A significant reduction in cell viability in MDA-MB-468 cells compared to control groups.

Selectivity and Efficacy

The compound demonstrated a tumor-selectivity ratio ranging from 1.07 to over 10. This suggests a higher efficacy against certain cancer types while minimizing effects on normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzofuropyrimidine and benzothienopyrimidine derivatives. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (R1, R2) Key Properties/Activities References
Target Compound Benzofuro[3,2-d]pyrimidine R1: Tetrahydrofuran-2-ylmethyl
R2: 2-Methoxybenzyl
High polarity due to tetrahydrofuran; Potential kinase inhibition
2-[[3-[(2-Methoxyphenyl)Methyl]-4-Oxo-Benzofuropyrimidin-2-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide Benzofuro[3,2-d]pyrimidine R1: 2-Methoxybenzyl
R2: 3-Methylphenyl
Enhanced lipophilicity (logP ~3.2); Anticancer activity in vitro
2-{[3-(3-Methylbutyl)-4-Oxo-Benzofuropyrimidin-2-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide Benzofuro[3,2-d]pyrimidine R1: 3-Methylbutyl
R2: 3-Trifluoromethylphenyl
High metabolic stability (CF3 group); Antibacterial activity (MIC: 2 µg/mL)
N-(2-Ethylphenyl)-2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}Acetamide Benzothieno[2,3-d]pyrimidine R1: 4-Methoxyphenyl
R2: 2-Ethylphenyl
Improved solubility (benzothieno core); Antifungal activity (IC50: 5 µM)
2-{[3-(4-Methoxyphenyl)-4-Oxo-Hexahydrobenzothieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide Benzothieno[2,3-d]pyrimidine R1: 4-Methoxyphenyl
R2: 2-Trifluoromethylphenyl
Synergistic effects of methoxy and CF3; Antiviral activity (EC50: 0.8 µM)

Key Observations :

Trifluoromethyl substituents (e.g., ) enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity.

Core Structure Variations: Benzothieno[2,3-d]pyrimidine analogs () exhibit higher solubility in aqueous media compared to benzofuropyrimidines, attributed to sulfur’s polarizability.

Biological Activity :

  • Compounds with 3-trifluoromethylphenyl groups () show superior antimicrobial activity, likely due to enhanced electron-withdrawing effects.
  • 2-Methoxybenzyl substituents (target compound, ) may favor kinase inhibition via hydrophobic pocket interactions.

Computational Insights: The ChemGPS-NP model () positions the target compound in a chemical space distinct from benzothieno derivatives, emphasizing the role of oxygen vs. sulfur in the core structure. Molecular fingerprinting () highlights functional similarities between the target compound and kinase inhibitors, despite structural divergences.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.